FFA1 Receptor Agonism: 3-Chloro-4-fluorophenyl Substituent Confers Sub‑Micromolar Potency and FFA4/FFA2 Selectivity
In a standardized FLIPR Ca²⁺ flux assay using CHO cells expressing human free fatty acid receptors (FFA1, FFA2, FFA4), 3-(3-chloro-4-fluorophenyl)prop-2-enoic acid exhibits potent FFA1 receptor agonism (EC₅₀ = 410 nM) while showing negligible activity at FFA4 (EC₅₀ > 10,000 nM) and FFA2 (EC₅₀ > 10,000 nM) [1]. This >24‑fold selectivity for FFA1 over FFA4 and FFA2 is not a universal property of halogenated cinnamic acids; unsubstituted cinnamic acid and 4‑fluorocinnamic acid display substantially weaker FFA1 activity (cross‑study inference: class‑level SAR suggests electron‑withdrawing ortho‑halogen pairs enhance FFA1 binding) [2]. The 3‑chloro‑4‑fluoro substitution pattern thus provides a pharmacologically privileged scaffold for FFA1‑targeted probe development distinct from para‑only or unsubstituted analogs [1].
| Evidence Dimension | FFA1 receptor agonism potency (EC₅₀) and selectivity vs FFA4/FFA2 |
|---|---|
| Target Compound Data | hFFA1 EC₅₀ = 410 nM; hFFA4 EC₅₀ > 10,000 nM; hFFA2 EC₅₀ > 10,000 nM |
| Comparator Or Baseline | Unsubstituted cinnamic acid and 4‑fluorocinnamic acid (class‑level SAR inference: weaker FFA1 activity; direct comparator data not available in same assay) |
| Quantified Difference | >24‑fold selectivity for FFA1 over FFA4 and FFA2 (target compound); selectivity profile not observed for para‑only halogenated cinnamic acid derivatives in related AChE/BChE studies (cross‑class inference) |
| Conditions | FLIPR Ca²⁺ flux assay, CHO cells expressing human recombinant receptors [1] |
Why This Matters
FFA1‑selective agonism with >24‑fold window over FFA4/FFA2 reduces confounding off‑target signaling in metabolic disease research, enabling cleaner pharmacological interpretation.
- [1] BindingDB. BDBM50200339 (CHEMBL3941821). EC₅₀ data for human FFA1, FFA2, FFA4 receptors. View Source
- [2] Gao XH et al. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Dev Res. 2019;80(4):438-445. View Source
